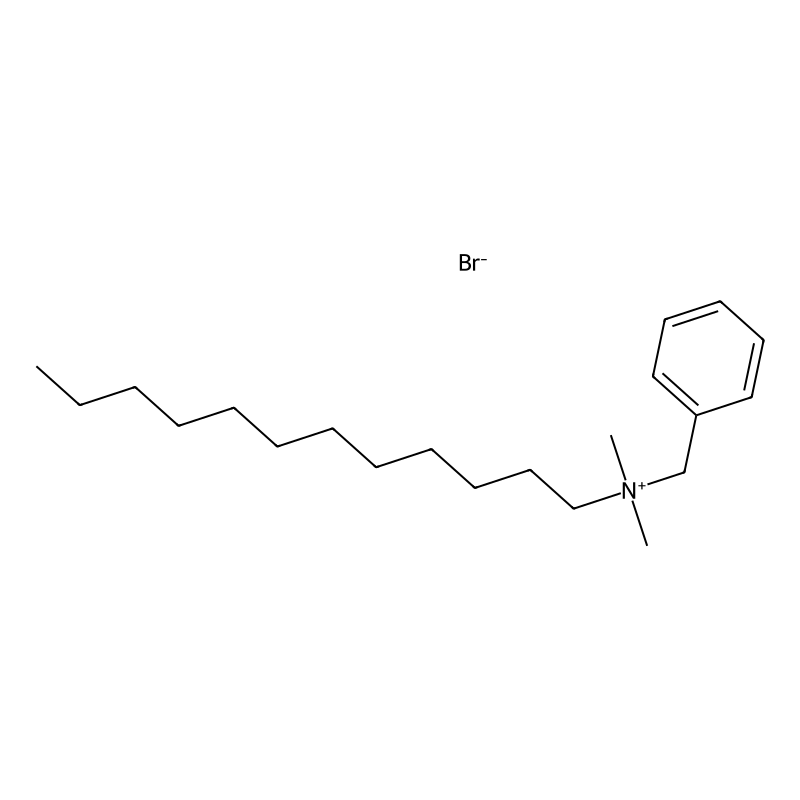

Benzyldodecyldimethylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Studies:

BDDMAB has been investigated for its potential antimicrobial properties. Studies have explored its efficacy against various microorganisms, including bacteria and fungi.

- A research article published in the Journal of Applied Microbiology assessed the relationship between chemical structure and germicidal efficacy in surface-active cations, including BDDMAB []. The findings suggest that BDDMAB exhibits activity against certain strains of bacteria but may not be effective against all microorganisms.

Material Science Research:

BDDMAB's properties as a cationic surfactant make it useful in material science research. Studies have explored its role in:

- Synthesis of macroporous hydrogels: A study published in the journal Langmuir investigated the use of BDDMAB to control pore size during the synthesis of macroporous thermosensitive poly(N-isopropylacrylamide) hydrogels. These hydrogels have potential applications in drug delivery and tissue engineering.

Benzyldodecyldimethylammonium bromide, also known by its systematic name dimethyldodecylbenzylammonium bromide, is a quaternary ammonium compound characterized by its amphiphilic nature, which allows it to act as a cationic surfactant. This compound is highly soluble in water and is primarily utilized as an antiseptic and disinfectant due to its effectiveness against various microorganisms, particularly gram-positive bacteria. Its phenol coefficient ranges from 20 to 30, indicating a significant level of antimicrobial activity .

BDDAB's primary mechanism of action is related to its interaction with microbial membranes. The positively charged head group of BDDAB electrostatically attracts the negatively charged phospholipid bilayer of the bacterial cell membrane. This disrupts the membrane structure and permeability, leading to leakage of cellular contents and ultimately cell death [].

- Oxidation: The bromide ion can be oxidized to form hypobromous acid, which may react with organic matter to produce brominated compounds .

- Interaction with Microorganisms: The compound interacts with bacterial membranes, leading to cell lysis and death, particularly effective against gram-positive microbes while showing variable efficacy against gram-negative organisms .

- Complex Formation: It can form complexes with anionic species and other surfactants, which can modify its properties and enhance its effectiveness in various applications.

The biological activity of benzyldodecyldimethylammonium bromide is primarily focused on its antimicrobial properties. It is effective against:

- Gram-positive Bacteria: Strongly inhibits growth.

- Conditionally Gram-negative Microorganisms: Its efficacy varies; it may not be effective against certain strains like Pseudomonas and Clostridium tetani.

- Viruses: Prolonged exposure may inactivate some viral pathogens, although it is not effective against Mycobacterium tuberculosis and bacterial spores .

Several methods exist for synthesizing benzyldodecyldimethylammonium bromide:

- Quaternization Reaction: The primary method involves the reaction of dodecylamine with benzyl chloride followed by dimethylation using dimethyl sulfate or dimethyl carbonate.

- Direct Synthesis: Another approach includes the direct reaction of dodecylbenzylamine with bromine or sodium bromide under controlled conditions to yield the bromide salt.

- Solvent-Free Methods: Recent advancements have explored solvent-free synthesis techniques that enhance yield and reduce environmental impact.

Benzyldodecyldimethylammonium bromide stands out due to its specific structural features that provide a balance between hydrophobicity and antimicrobial efficacy, making it particularly useful in medical and industrial applications.

Studies have investigated the interactions of benzyldodecyldimethylammonium bromide with microbial communities. For instance:

- Research has shown that exposure to this compound can shock bacterial consortia involved in nitrogen removal processes in wastewater treatment systems, affecting their metabolic pathways .

- Interaction with other compounds has been studied to understand resistance mechanisms in bacteria, revealing insights into how microbial communities adapt to quaternary ammonium compounds .

The scientific exploration of QACs began in 1916 with Jacobs and Heidelberg’s discovery of their biocidal properties. Early QACs were limited by low efficacy, but Gerhard Domagk’s 1935 breakthrough—introducing alkyl dimethyl benzyl ammonium chloride (ADBAC)—marked a turning point. By attaching a hydrophobic aliphatic chain to the quaternary nitrogen, Domagk enhanced antimicrobial performance, laying the groundwork for modern QACs like BDAB. Post-1950s innovations produced dialkyldimethyl ammonium chloride (DDAC), which improved tolerance to organic matter and hard water. BDAB, a fourth-generation QAC, retains DDAC’s structural advantages while integrating a benzyl group for enhanced stability and interfacial activity.

Classification Within Cationic Surfactants Family

BDAB belongs to the cationic surfactants class, defined by a positively charged hydrophilic head (quaternary ammonium) and a hydrophobic tail (dodecyl chain). Its structure—[C12H25N+(CH3)2CH2C6H5]Br−—enables dual functionality:

- Antimicrobial action: The cationic head disrupts microbial membranes via electrostatic interactions.

- Surfactant properties: The dodecyl tail facilitates micelle formation, enhancing soil removal in disinfectants.

Unlike nonionic or anionic surfactants, BDAB’s permanent positive charge ensures pH-independent efficacy, making it suitable for diverse formulations.

Nomenclature Variations in Scientific Literature

BDAB is referenced under multiple names, reflecting its complex structure and commercial applications:

- IUPAC name: Benzyl-dodecyl-dimethylazanium bromide.

- Common synonyms: Benzyldodecyldimethylammonium bromide, Dodecylbenzyldimethylammonium bromide.

- Trade names: BAC-12, BDAB.

Confusion arises with benzalkonium chloride (BAC), a related QAC mixture containing BDAB homologs with varying alkyl chain lengths. Regulatory documents often group BDAB under “quaternary ammonium compounds” without specifying its unique structure, complicating hazard assessments.

Evolution of BDAB Research Focus Areas

Research on BDAB has shifted across four phases:

- 1940s–1960s: Optimization of synthesis routes (e.g., alkylation of tertiary amines).

- 1970s–1990s: Applications in textiles (antistatic agents) and medicine (preservatives).

- 2000s–2010s: Environmental fate studies, revealing persistence in wastewater.

- 2020s–present: Pandemic-driven usage spikes and metagenomic analyses of resistance genes.

Recent work prioritizes biodegradation pathways, with Pseudomonas and Acinetobacter species identified as key BDAB degraders.

Impact of COVID-19 Pandemic on Research Interest and Usage Patterns

Global disinfectant demand surged by 300–500% during COVID-19, with BDAB-based products dominating hospital and consumer markets. This spike raised BDAB concentrations in wastewater to 0.5–2.3 mg/L, exceeding toxicity thresholds for aquatic life. Concurrently, genomic studies detected BDAB-induced upregulation of antibiotic resistance genes (qacE, sul1), prompting calls for regulated use.

Current Research Landscape and Key Challenges

Four priorities dominate contemporary BDAB research:

- Environmental monitoring: Tracking BDAB in rivers (e.g., Yangtze, Mississippi basins).

- Advanced degradation: Co-metabolic pathways using glucose or surfactants.

- Toxicity mitigation: Encapsulation in silica nanoparticles to reduce ecotoxicity.

- Regulatory gaps: Inconsistent classification under US EPA and EU biocidal regulations.

Major challenges include BDAB’s structural stability, which complicates biodegradation, and its synergy with microplastics in enhancing pollutant mobility.

Significance in Environmental and Antimicrobial Research

BDAB epitomizes the dual role of QACs: indispensable antimicrobial agents with unresolved ecological risks. Its log Kow of 4.2 facilitates bioaccumulation in aquatic organisms, while sublethal exposure (0.05 mg/L) impairs fish lipid metabolism. Conversely, BDAB remains irreplaceable in infection control, demonstrating 4–5 log reductions against enveloped viruses (SARS-CoV-2, influenza). Balancing these facets requires innovations in green chemistry and real-time monitoring via hyperspectral imaging.

Disruption of Microbial Cell Membranes

BDAB exerts its primary antimicrobial effects through electrostatic interactions and hydrophobic insertion into microbial membranes. The cationic quaternary ammonium group attracts negatively charged phospholipid head groups in bacterial membranes [1] [2]. Upon adsorption, the dodecyl alkyl chain penetrates the lipid bilayer, disrupting membrane integrity [2]. Molecular dynamics simulations reveal that BDAB induces lipid congregation near insertion sites, causing membrane undulations and eventual lysis [2]. This biphasic mechanism—electrostatic attraction followed by hydrophobic disruption—is characteristic of QACs [4].

Effects on Gram-Positive Bacteria

Gram-positive bacteria, with their thick peptidoglycan layers, remain vulnerable to BDAB due to the compound’s ability to penetrate porous cell walls. The teichoic acids in Gram-positive membranes enhance electrostatic binding, facilitating alkyl chain insertion [4]. Studies show BDAB achieves rapid bactericidal effects against Staphylococcus aureus by destabilizing membrane-bound enzymes involved in cell wall synthesis [1] [2].

Effects on Gram-Negative Bacteria

Gram-negative bacteria present a greater challenge due to their outer membrane containing lipopolysaccharides (LPS). BDAB’s dodecyl chain must first traverse the LPS layer before reaching the inner phospholipid bilayer [2] [4]. While effective against Escherichia coli, higher concentrations are required compared to Gram-positive targets [1]. Resistance mechanisms, such as efflux pumps and membrane remodeling, further reduce BDAB’s efficacy in some Gram-negative strains [6].

Antifungal and Antiviral Mechanisms

BDAB disrupts fungal membranes rich in ergosterol, compromising membrane fluidity and ion transport [4]. Against enveloped viruses like herpes simplex, BDAB binds to lipid envelopes via hydrophobic interactions, releasing nucleocapsids and rendering virions non-infectious [5]. Non-enveloped viruses, lacking lipid layers, show greater resistance [5].

Limitations Against Spores and Mycobacteria

While BDAB inactivates vegetative bacterial cells, bacterial spores with keratinized coats exhibit resistance [1]. Mycobacterial species, protected by mycolic acid-rich cell walls, require prolonged exposure times for BDAB to achieve bacteriostatic effects [6]. These structural barriers limit BDAB’s utility in environments with spore-forming or mycobacterial contaminants.

Surface Activity Mechanism

Interface Phenomena

BDAB’s amphiphilic structure enables it to reduce surface tension at air-liquid interfaces. At critical micelle concentrations, BDAB molecules self-assemble into micelles, with hydrophobic tails oriented inward [2]. This property enhances its dispersion in aqueous environments and promotes contact with microbial surfaces [4].

Adsorption Mechanisms

On solid surfaces, BDAB forms monolayers through electrostatic binding to negatively charged substrates [5]. Adsorption isotherms demonstrate a Langmuir-type profile, where saturation occurs at high concentrations [5]. This adsorptive capacity allows BDAB-coated materials to maintain antimicrobial activity over extended periods [1].

Interactions at Solid-Liquid Interfaces

In wastewater systems, BDAB adheres to particulate matter via hydrophobic and ionic interactions [1]. This adsorption reduces bioavailability but increases environmental persistence, necessitating biodegradation strategies for removal [1].

Interaction with Biological Macromolecules

Protein Interaction Mechanisms

BDAB denatures proteins by binding to exposed carboxyl and phosphate groups, disrupting tertiary structures [4]. Enzymes with membrane-associated domains, such as ATP synthases, are particularly susceptible [2].

Nucleic Acid Binding Properties

The cationic nature of BDAB facilitates electrostatic interactions with nucleic acids. While not its primary mode of action, BDAB can condense bacterial DNA at high concentrations, impairing replication and transcription [4].

Lipid Bilayer Disruption

BDAB preferentially integrates into lipid bilayers containing anionic phospholipids like phosphatidylglycerol [2]. This integration increases membrane permeability to protons and ions, collapsing electrochemical gradients essential for microbial viability [2] [6].

Cellular Response to BDAB Exposure

Metabolic Pathway Disruption

By uncoupling oxidative phosphorylation, BDAB depletes cellular ATP reserves [6]. Glycolytic enzymes are inhibited due to membrane-bound cofactor displacement [4].

Respiratory Process Interference

BDAB disrupts electron transport chains by solubilizing quinone pools in the cytoplasmic membrane [2]. This results in premature electron transfer to oxygen, generating cytotoxic reactive oxygen species [6].

Cellular Transport System Impacts

The compound’s surfactant properties compromise ABC transporters and ion channels [6]. Nutrient uptake and waste extrusion systems fail as membrane fluidity decreases [2].

UNII

Related CAS

GHS Hazard Statements

H301 (58.57%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (41.43%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (38.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (57.14%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (57.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (55.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (37.14%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

Occurrences of benzalkonium chloride in streams near a pharmaceutical manufacturing complex in Korea and associated ecological risk

Sujin Kim, Kyunghee Ji, Hyesoo Shin, Suhyun Park, Younglim Kho, Kyunghwa Park, Kyungtae Kim, Kyungho ChoiPMID: 32460158 DOI: 10.1016/j.chemosphere.2020.127084

Abstract

Benzalkonium chloride (BKC) is a commonly used preservative in personal care products and pharmaceutical preparations. However, its ecological risks are not well understood because of lack of monitoring data and ecotoxicological information. In the present study, occurrence of BKC was investigated in the waters near a pharmaceutical manufacturing complex of South Korea and its acute and chronic ecotoxicities were evaluated using Daphnia magna and Japanese medaka (Oryzias latipes). Associated ecological risks were estimated by calculating hazard quotients (HQs). In addition, endocrine disruption potency of BKC was compared with those of other frequently used preservatives using human adrenal (H295R) and rat pituitary (GH3) cells. High concentration of BKC was detected at locations near the pharmaceutical manufacturing plants, i.e., 35.8 μg/L for dodecyl benzyl dimethyl ammonium chloride (BKC-C), and 21.6 μg/L tetradecyl benzyl dimethyl ammonium chloride (BKC-C

). In Daphnia, 48 h immobilization EC

and 21 d reproduction NOEC were determined at 41.1 μg/L and ≥10.8 μg/L, respectively. For O. latipes, 96 h LC

was determined at 246 μg/L while the growth inhibition NOEC was ≥113.4 μg/L following early life stage exposure. BKC significantly up-regulated vitellogenin gene of juvenile fish, indicating its endocrine disrupting potential in fish. Exposure to BKC increased steroid hormone level in H295R cells, and induced cytotoxicity in GH3 cells. HQ values of BKC were determined at greater than one in the ambient water near pharmaceutical manufacturing facilities. Considering high ecological risk and endocrine disrupting potential, long-term consequences of BKC contamination in aquatic ecosystem need to be examined.

The preparation and morphology control of heparin-based pH sensitive polyion complexes and their application as drug carriers

Qingxuan Li, Lin Ye, Aiying Zhang, Zengguo FengPMID: 30824101 DOI: 10.1016/j.carbpol.2019.01.089

Abstract

Heparin as negative polysaccharide is a universal building block to form polyion complex with different cationic counterparts. In this paper, three different cations, including chitosan, benzyldodecyldimethyl ammonium bromide and doxorubicin hydrochloride, were used to prepare heparin-based polyion complexes (HPICs). Their morphologies could be tuned by heparin content in HPIC, and they also showed pH-sensitive decomposition. Doxorubicin was further encapsulated into micelle and vesicle carrier made from heparin-benzyldodecyl dimethyl ammonium bromide PIC, whereas heparin-doxorubicin PIC could be directly used as drug carrier. In vitro drug release proved the drug carriers exhibit obvious pH sensitive release behaviour. Cytotoxicity indicated the drug carrier possessed significant cytotoxicity to tumor cells. The cell uptake observed by CLSM showed the carrier was able to deliver antitumor drug into tumor cell's nucleus. Consequently, these results showed the promising potential of HPIC in drug carrier application.Benzyldimethyldodecyl ammonium chloride shifts the proliferation of functional genes and microbial community in natural water from eutrophic lake

Yuyi Yang, Weibo WangPMID: 29414358 DOI: 10.1016/j.envpol.2018.01.059

Abstract

Benzylalkyldimethylethyl ammonium compounds are pervasive in natural environments and toxic at high concentrations. The changes in functional genes and microbial diversity in eutrophic lake samples exposed to benzyldimethyldodecyl ammonium chloride (BAC) were assessed. BAC exerted negative effects on bacteria abundance, particularly at concentrations of 100 μg Land higher. A significant increase in the number of the quaternary ammonium compound-resistant gene qacA/B was recorded within the 10 μg L

treatment after the first day of exposure. Not all antibiotic resistance genes increased in abundance as the concentrations of BAC increased; rather, gene abundances were dependent on the gene type, concentrations of BAC, and contact time. The nitrogen fixation-related gene nifH and ammonia monooxygenase gene amoA were inhibited by high concentrations of BAC after the first day, whereas an increase of the nitrite reductase gene nirK was stimulated by exposure. Microbial communities within higher treatment levels (1000 and 10 000 μg L

) exhibited significantly different community composition compared to other treatment levels and the control. Selective enrichment of Rheinheimera, Pseudomonas, and Vogesella were found in the higher treatment levels, suggesting that these bacteria have some resistance or degradation capacity to BAC. Genes related with RNA processing and modification, transcription, lipid transport and metabolism, amino acid transport and metabolism, and cell motility of microbial community function were involved in the process exposed to the BAC stress.

Controlled release and long-term antibacterial activity of reduced graphene oxide/quaternary ammonium salt nanocomposites prepared by non-covalent modification

Xiaoli Ye, Jin Feng, Jingxian Zhang, Xiujiang Yang, Xiaoyan Liao, Qingshan Shi, Shaozao TanPMID: 27792981 DOI: 10.1016/j.colsurfb.2016.10.016

Abstract

In order to control the long-term antibacterial property of quaternary ammonium salts, dodecyl dimethyl benzyl ammonium chloride (rGO-1227) and rGO-bromohexadecyl pyridine (rGO-CPB) were self-assembled on surfaces of reduced graphene oxide (rGO) via π-π interactions. The obtained rGO-1227 and rGO-CPB nanocompounds were characterized by X-ray diffraction (XRD), fourier transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), field emission scanning electron microscopy (FESEM), and transmission electron microscopy (TEM).The antibacterial activities were evaluated on Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. Both rGO-CPB and rGO-1227 reduced the cytotoxicity of the pure antimicrobial agents and presented strong antimicrobial properties. Especially, CPB could be loaded efficiently on the surface of rGO via π-π conjugate effect, which resulted in a nanocomposite presenting a long-term antibacterial capability due to the more important quantity of free π electrons compared to that of 1227. When comparing the advantages of both prepared nanocomposites, rGO-CPB displayed a better specific-targeting capability and a longer-term antibacterial property.A Water-Soluble Cyclotriveratrylene-Based Supra-amphiphile: Synthesis, pH-Responsive Self-Assembly in Water, and Its Application in Controlled Drug Release

Danyu Xia, Yang Li, Kecheng Jie, Bingbing Shi, Yong YaoPMID: 27269251 DOI: 10.1021/acs.orglett.6b01264

Abstract

A new water-soluble cyclotriveratrylene (WCTV) was designed and synthesized, and benzyldimethyldodecylammonium chloride (G) was chosen as the guest molecule to construct a supra-amphiphile by the host-guest interaction between WCTV and G in water, which is pH responsive. The supra-amphiphiles self-assembled into vesicles in water. When the pH of the solution was below 7.0, the supra-amphiphile disassociated, and the vesicles collapsed. Then, the pH-responsive self-assembly system was utilized for controlled drug release.Rapid method for protein quantitation by Bradford assay after elimination of the interference of polysorbate 80

Yongfeng Cheng, Haiming Wei, Rui Sun, Zhigang Tian, Xiaodong ZhengPMID: 26545323 DOI: 10.1016/j.ab.2015.10.013

Abstract

Bradford assay is one of the most common methods for measuring protein concentrations. However, some pharmaceutical excipients, such as detergents, interfere with Bradford assay even at low concentrations. Protein precipitation can be used to overcome sample incompatibility with protein quantitation. But the rate of protein recovery caused by acetone precipitation is only about 70%. In this study, we found that sucrose not only could increase the rate of protein recovery after 1 h acetone precipitation, but also did not interfere with Bradford assay. So we developed a method for rapid protein quantitation in protein drugs even if they contained interfering substances.Pseudomonas fluorescens tolerance to benzyldimethyldodecyl ammonium chloride: Altered phenotype and cross-resistance

Maria Sousa-Silva, Manuel Simões, Luís Melo, Idalina MachadoPMID: 30026133 DOI: 10.1016/j.jgar.2018.07.004

Abstract

Benzyldimethyldodecyl ammonium chloride (BDMDAC) is a quaternary ammonium compound (QAC) with bactericidal action that is used as an active molecule in detergent formulations. Pseudomonas fluorescens is a Gram-negative bacterium with versatile metabolism that is frequently present in biofilms on industrial surfaces. This work reports P. fluorescens adaptation to BDMDAC and subsequent concurrent reduced susceptibility to the QAC benzalkonium chloride (BAC) and the antimicrobial ciprofloxacin (CIP).Stepwise adaptation to increasing concentrations of BDMDAC was easily achieved and caused changes in the bacterial phenotype of P. fluorescens. Adaptation was evaluated through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) determination and was subsequently confirmed by time-kill curves. Biofilm phenotype (biomass and number of cells) was characterised for the adapted and reference strains after treatment with BDMDAC, BAC and CIP.

Susceptibility to BAC and CIP was reduced in adapted P. fluorescens. Biofilms developed by the adapted strain had 20% more mass and a higher number of bacteria (2 log).

This study revealed that exposure to sublethal concentrations of BDMDAC may select tolerant strains to that product as well as to related products and unrelated antimicrobial agents.

Optimization of a novel in situ gel for sustained ocular drug delivery using Box-Behnken design: In vitro, ex vivo, in vivo and human studies

Ketan M Ranch, Furqan A Maulvi, Mausam J Naik, Akshay R Koli, Rajesh K Parikh, Dinesh O ShahPMID: 30423418 DOI: 10.1016/j.ijpharm.2018.11.016

Abstract

The aim of the present research work was to formulate, optimize and evaluate the in-situ gel for the ophthalmic drug delivery using the combination of gellan gum and carbopol 934P. The Box-Behnken design was applied to optimize the concentration of gellan gum (X), carbopol 934P (X

) and benzododecenium bromide (X

) to achieve the maximum viscosity [at physiological condition; 35 °C, pH 7.4, and simulated tear fluid (STF)], mucoadhesive strength, permeability coefficient and sustained release of the drug from the gel with constraint on the viscosity under the non-physiological condition (25 °C, pH 5). Response surface plots were drawn, the statistical validity of the polynomials was established, and optimized formulation was selected by the feasibility and grid search. The design proposed the optimized batch by selecting the independent variables as gellan gum (0.55% w/v), carbopol 934P (0.35% w/v) and benzododecenium bromide (0.013% w/v) to achieve the maximum viscosity (3363 cps) at physiological condition, mucoadhesive strength (22.35 dyn/cm

), t

(1200 min), permeability coefficient (1.36 × 10

sq.cm/sec), with minimum viscosity (131 cps) under the non-physiological condition. The combination of gellan gum and carbopol 934P improved the gelation (synergistic effect) characteristics of the in situ gel. The optimized in situ gel was clear, isotonic, pH 4.7 and showed pseudoplastic flow, high in vitro gelling capacity, low contact angle, acceptable hardness (51018 gm), compressibility (64617 gm) and adhesiveness (74 gm) values for the ocular application. The ex vivo study showed the significant protection of the mast cell from the degranulation. The ocular irritation and histopathology studies in the rabbit eyes confirmed the safety of in situ gel for human use. The in vivo drug release studies showed the presence of drug in the rabbit tear fluid up to 3 h in comparison to just 1 h with the eye drop solution. The contact time of the in situ gel in the human eye was 15.0 ± 2.5 min, which was >2 folds higher than the marketed gel (6.0 ± 3.2 min), which could reduce the dosing frequency and total dose of drug. The Box-Behnken design facilitated the optimization of in situ gel for sustained ophthalmic drug delivery.

Exploring the Effects of Different Types of Surfactants on Zebrafish Embryos and Larvae

Yanan Wang, Yuan Zhang, Xu Li, Mingzhu Sun, Zhuo Wei, Yu Wang, Aiai Gao, Dongyan Chen, Xin Zhao, Xizeng FengPMID: 26053337 DOI: 10.1038/srep10107